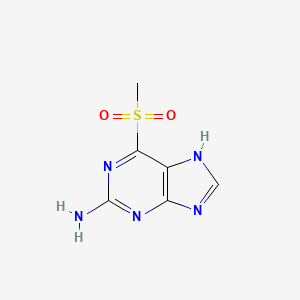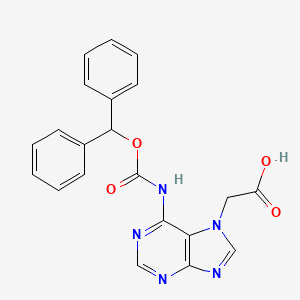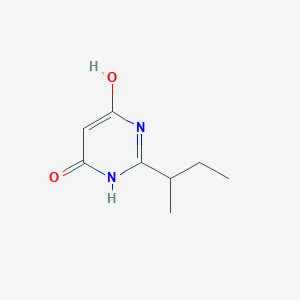
2-(Butan-2-yl)-6-hydroxypyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a sec-butyl group at the 2-position and a hydroxyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine with a suitable diketone, followed by cyclization and hydroxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The sec-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(sec-Butyl)-6-oxopyrimidin-4(1H)-one, while reduction could produce 2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-amine.
Aplicaciones Científicas De Investigación
2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the sec-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(sec-Butyl)-4-hydroxypyrimidine: Similar structure but lacks the hydroxyl group at the 6-position.
2-(sec-Butyl)-6-methylpyrimidin-4(1H)-one: Similar structure but has a methyl group instead of a hydroxyl group at the 6-position.
2-(sec-Butyl)-6-chloropyrimidin-4(1H)-one: Similar structure but has a chlorine atom instead of a hydroxyl group at the 6-position.
Uniqueness
2-(sec-Butyl)-6-hydroxypyrimidin-4(1H)-one is unique due to the presence of both the sec-butyl and hydroxyl groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
61456-88-0 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-butan-2-yl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-3-5(2)8-9-6(11)4-7(12)10-8/h4-5H,3H2,1-2H3,(H2,9,10,11,12) |
Clave InChI |
VJEXZTKKTPFICG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=NC(=CC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


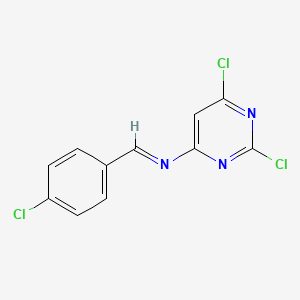
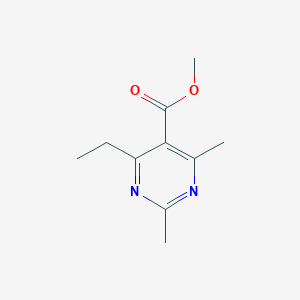
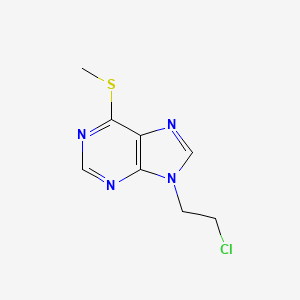
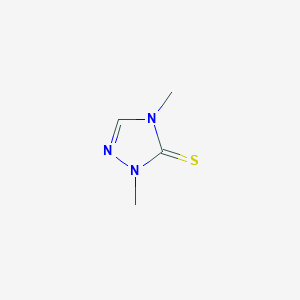

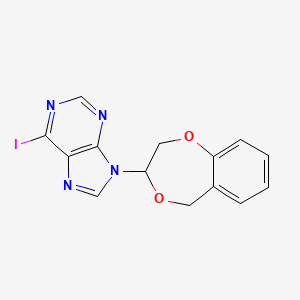
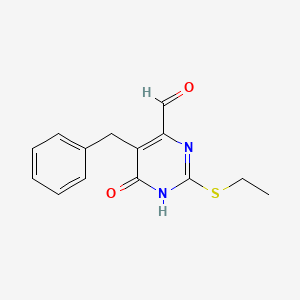
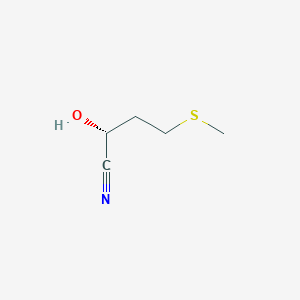
![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)


